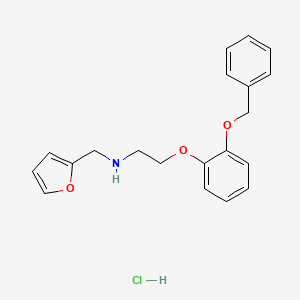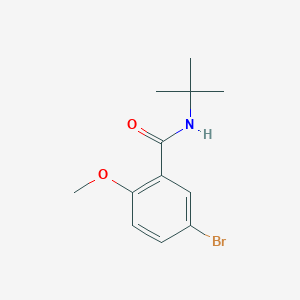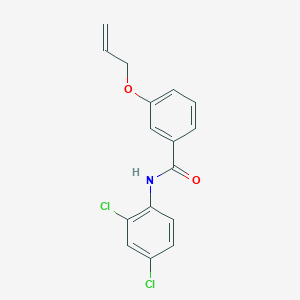![molecular formula C17H14F3NO3 B4401819 [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate](/img/structure/B4401819.png)
[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate
Overview
Description
[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino carbonyl group and a phenyl propionate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate typically involves the reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate to form the intermediate compound. This intermediate is then reacted with phenyl propionate under controlled conditions to yield the final product. The reaction conditions often include the use of nonchlorinated organic solvents, inert towards isocyanates, and temperatures ranging from 20°C to 60°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction temperatures and the use of high-purity reagents to ensure the quality and yield of the final product. Industrial production may also incorporate advanced purification techniques to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
- 4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
- 4-({[4-methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Comparison: Compared to similar compounds, [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, stability, and biological activity. The specific arrangement of functional groups in this compound makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-12-9-7-11(8-10-12)16(23)21-14-6-4-3-5-13(14)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQNAYHBLUCFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
![1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4401754.png)
![[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate](/img/structure/B4401755.png)
![2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4401760.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4401771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4401804.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4401825.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
